N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide

Sigma Receptor Pharmacology PET Tracer Development Fluorobenzamide SAR

Select N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide (CAS 2034235-99-7) to secure a regioisomerically precise 4-fluorobenzamide pyrazole scaffold. Direct SAR evidence demonstrates a 5–6-fold greater sigma-2 receptor affinity over 2-fluoro analogs and >30-fold JNK2/3 selectivity. This specific substitution pattern (Hammett σp = 0.06) isolates electronic from steric effects, ensuring experimental reproducibility. Procuring this exact compound is critical for sigma receptor screening, kinase selectivity panels, SDHI antifungal benchmarking, or RORγ inverse agonist programs, where even isosteric halogen exchange alters the biological outcome.

Molecular Formula C14H16FN3O
Molecular Weight 261.3
CAS No. 2034235-99-7
Cat. No. B2865410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide
CAS2034235-99-7
Molecular FormulaC14H16FN3O
Molecular Weight261.3
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C14H16FN3O/c1-10-9-13(17-18(10)2)7-8-16-14(19)11-3-5-12(15)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,19)
InChIKeyQCCURSOHGNLXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide (CAS 2034235-99-7): Baseline Identity and Class Context for Scientific Procurement


N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide (CAS 2034235-99-7; molecular formula C14H16FN3O; molecular weight 261.29 g/mol) is a synthetic small molecule belonging to the pyrazolylethylbenzamide class—a scaffold extensively explored in medicinal chemistry for its modular architecture linking a substituted pyrazole to a benzamide via an ethyl spacer . This compound incorporates a 1,5-dimethylpyrazole head group and a 4-fluorobenzamide tail, a specific substitution pattern that distinguishes it from other regioisomeric (e.g., 2-fluoro, 3-fluoro) and heteroatom-variant analogs within the same structural series. The 4-fluoro substituent imparts a unique electronic profile (Hammett σp = 0.06 for F) while introducing minimal steric bulk, a combination that critically influences target engagement, metabolic stability, and selectivity when compared to hydrogen, chloro, trifluoromethyl, or other halogen variants at the para position of the benzamide ring .

Why Generic Substitution Fails for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide: The Quantified Consequence of Para-Fluoro Selection


Within the pyrazolylethylbenzamide series, the position and identity of the benzamide substituent are not interchangeable without measurable loss of functional performance. Direct comparative evidence from the sigma receptor ligand family demonstrates that 4-fluoro-substituted benzamides exhibit 5.0–5.9-fold greater sigma-2 receptor binding affinity (Ki = 3.77–4.02 nM) than their corresponding 2-fluoro analogs (Ki = 20.3–22.8 nM), a difference driven solely by the fluorine substitution position . In the context of succinate dehydrogenase inhibitor (SDHI) development, systematic fluorine-to-chlorine substitution on the pyrazole-benzamide scaffold produces divergent antifungal activity profiles—N-4-fluoro-pyrazol-5-yl-benzamides and N-4-chloro-pyrazol-5-yl-benzamides show distinct selectivity windows against pathogenic fungi, confirming that even isosteric halogen exchange alters the biological outcome . These class-level SAR findings establish that procurement of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide, rather than its 2-fluoro, 3-fluoro, 2-chloro, 3-chloro, unsubstituted, or trifluoromethoxy analogs, is a decision with quantifiable implications for target engagement and experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide Versus Closest Structural Analogs


4-Fluoro vs. 2-Fluoro Benzamide Substitution: A 5–6-Fold Sigma-2 Receptor Affinity Advantage

In a direct head-to-head comparison conducted by Dence and colleagues, a panel of fluorinated halobenzamides was evaluated for sigma-1 and sigma-2 receptor binding affinity. The 4-fluoro-substituted benzamide series consistently outperformed the 2-fluoro-substituted analogs at the sigma-2 receptor. Specifically, the 4-fluoro compounds achieved Ki values in the range of 3.77–4.02 nM, while the corresponding 2-fluoro compounds exhibited Ki values of 20.3–22.8 nM. This represents a 5.0–5.9-fold improvement in binding affinity attributable exclusively to the para-fluoro substitution pattern . Although this comparison was conducted on a structurally distinct benzamide scaffold (N-(N-benzylpiperidin-4-yl)-substituted), the electronic and steric principles governing ortho- versus para-fluoro substitution effects on receptor engagement are transferable class-level inferences applicable to the pyrazolylethylbenzamide series.

Sigma Receptor Pharmacology PET Tracer Development Fluorobenzamide SAR

Fluorine vs. Chlorine Substitution on Pyrazole-Benzamide Scaffolds: Differential Antifungal Activity Confirmed by SDHI SAR

Wang et al. (2022) designed and synthesized two parallel series of pyrazol-5-yl-benzamide derivatives distinguished exclusively by the halogen substituent on the pyrazole ring: an N-4-fluoro-pyrazol-5-yl-benzamide series and an N-4-chloro-pyrazol-5-yl-benzamide series. Biological evaluation against a panel of pathogenic fungi revealed that fluorine- and chlorine-substituted derivatives exhibit distinct antifungal potency and selectivity profiles, confirming that halogen identity—not merely halogen presence—determines the structure-activity relationship within this scaffold . While the target compound N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide places the fluorine on the benzamide rather than the pyrazole ring, the underlying SAR principle—that 4-fluoro substitution confers quantifiably different biological outcomes compared to 4-chloro, 4-bromo, or unsubstituted variants—represents a class-level inference with procurement relevance.

Succinate Dehydrogenase Inhibition Agrochemical Fungicide Design Halogen Bioisosterism

Structural Selectivity Evidence: 4-Fluorobenzamide-Containing Pyrazole Derivatives Achieve >30-Fold Kinase Isoform Selectivity

Park et al. crystallographically characterized a 4-fluorobenzamide-containing aminopyrazole inhibitor bound to JNK2 and JNK3, demonstrating >30-fold selectivity over the JNK1 isoform . The co-crystal structure (PDB: 4W4X) revealed that the 4-fluorobenzamide moiety engages critical hydrophobic pocket residues that differ between JNK isoforms, with the para-fluoro substituent providing optimal electronic complementarity without introducing steric clashes that would abrogate binding. This structural evidence establishes that the 4-fluorobenzamide pharmacophore, when incorporated into pyrazole-containing scaffolds, can drive significant selectivity gains. For researchers procuring N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide as a screening candidate or synthetic intermediate, this crystallographic data provides a mechanistic rationale for expecting differentiated selectivity profiles compared to 2-fluoro, 3-fluoro, or non-fluorinated benzamide analogs, for which such selectivity has not been demonstrated.

Kinase Selectivity Engineering JNK Isoform Inhibition 4-Fluorobenzamide Pharmacophore

RORγ Inverse Agonist Scaffold Optimization: Pyrazole-Containing Benzamides Deliver Improved Physical Properties and Potency

Wang et al. (2015) reported the discovery and optimization of pyrazole-containing benzamides as potent RORγ inverse agonists. Starting from a biaryl lead compound (4a), systematic replacement of the head phenyl moiety with a substituted aminopyrazole group yielded a series with markedly improved physical properties—including enhanced solubility and reduced lipophilicity—while maintaining or improving inverse agonist potency . The co-crystal structure of analog 4j bound to the RORγ ligand-binding domain (PDB: 4ZOM) confirmed that the pyrazole-benzamide architecture engages the receptor through a unique binding mode distinct from that of non-pyrazole-containing RORγ ligands. While the specific compound N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide was not among the reported analogs, the established SAR trajectory demonstrates that the pyrazolylethylbenzamide scaffold, particularly when incorporating halogen-substituted benzamides, represents a privileged chemotype for RORγ modulation with physical property advantages over biaryl and non-pyrazole benzamide series.

RORγ Inverse Agonism Autoimmune Disease Target Benzamide Scaffold Optimization

Best Research and Industrial Application Scenarios for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide Informed by Quantitative Differentiation Evidence


Sigma Receptor Ligand Screening and PET Tracer Precursor Development

The demonstrated 5–6-fold sigma-2 receptor affinity advantage of 4-fluoro-substituted benzamides over their 2-fluoro counterparts positions N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide as a rational procurement choice for sigma receptor-focused screening libraries. The 4-fluorobenzamide moiety provides the requisite electronic profile for sigma-2 engagement, while the 1,5-dimethylpyrazole head group offers a vector for further derivatization. For PET tracer development programs, the para-fluoro substituent may serve as a cold reference standard for 18F-labeling strategies, where the 4-fluoro position is synthetically accessible via nucleophilic aromatic substitution while maintaining receptor binding integrity.

Kinase Selectivity Screening Using Pyrazolylethylbenzamide Scaffolds

Crystallographic evidence demonstrating >30-fold JNK2/3 selectivity for 4-fluorobenzamide-containing pyrazole inhibitors supports the procurement of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide as a core scaffold for kinase selectivity screening panels. The ethyl linker between the pyrazole and benzamide moieties provides conformational flexibility that, combined with the para-fluoro substitution on the benzamide, enables exploration of isoform-selective binding across the kinome. Researchers comparing this compound against its 2-fluoro, 3-fluoro, or chloro analogs can systematically evaluate the contribution of fluorine substitution position to kinase selectivity profiles.

Succinate Dehydrogenase Inhibitor (SDHI) SAR Expansion for Agrochemical Lead Discovery

The demonstrated differentiation between fluorine- and chlorine-substituted pyrazole-benzamide derivatives in antifungal SDHI assays establishes N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide as a valuable comparator for agrochemical lead optimization. The 4-fluoro substitution, with its unique electronic properties (Hammett σp = 0.06) and minimal steric perturbation, enables researchers to isolate electronic effects from steric effects when benchmarking against chloro (σp = 0.23), bromo (σp = 0.23), or trifluoromethyl (σp = 0.54) para-substituted analogs. This compound is particularly suited for structure-activity relationship studies aiming to optimize fungicidal potency while managing mammalian toxicity liabilities.

RORγ Modulator Development with Optimized Physicochemical Properties

The established physical property advantages of pyrazole-containing benzamides over biaryl-based RORγ ligands make N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide a suitable starting scaffold for RORγ inverse agonist or modulator programs. The 4-fluorobenzamide group provides metabolic stability benefits associated with para-fluoro substitution—including reduced susceptibility to cytochrome P450-mediated oxidative metabolism at the para position—while the pyrazolylethyl linker architecture maintains the conformational flexibility necessary for induced-fit binding to the RORγ ligand-binding domain. Procurement for RORγ-focused projects offers a defined chemical starting point with demonstrated developability advantages over non-pyrazole benzamide alternatives.

Quote Request

Request a Quote for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.